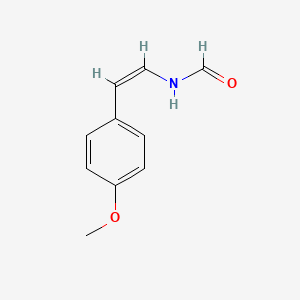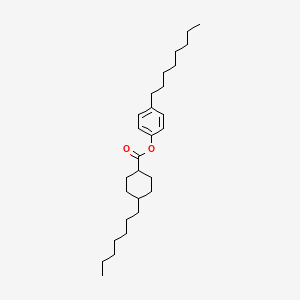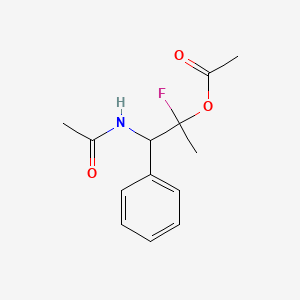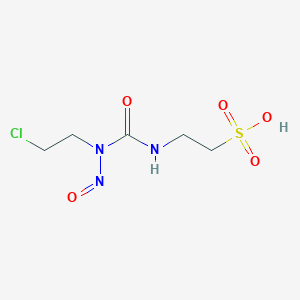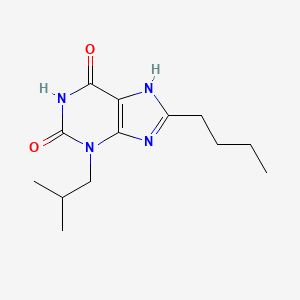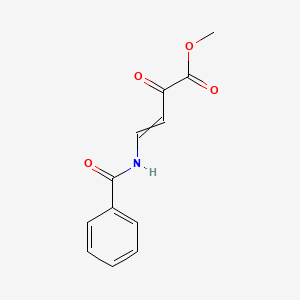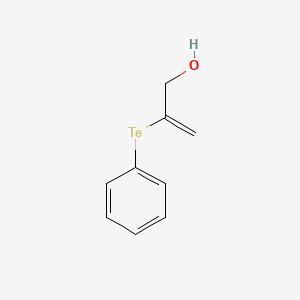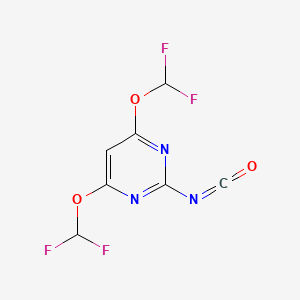
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound characterized by the presence of multiple nitroethyl groups attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with 2-nitroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine involves large-scale reactors and precise control of reaction parameters. The process may include multiple steps, such as purification and crystallization, to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroethyl groups can be further oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The nitroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitroethyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as the inhibition of enzyme activity or the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-hydroxyethyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of multiple nitroethyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming stable complexes with various molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113515-42-7 |
|---|---|
Molekularformel |
C15H24N12O12 |
Molekulargewicht |
564.43 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-nitroethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H24N12O12/c28-22(29)7-1-19(2-8-23(30)31)13-16-14(20(3-9-24(32)33)4-10-25(34)35)18-15(17-13)21(5-11-26(36)37)6-12-27(38)39/h1-12H2 |
InChI-Schlüssel |
YOQFBFMGKQRJBN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[N+](=O)[O-])N(CC[N+](=O)[O-])C1=NC(=NC(=N1)N(CC[N+](=O)[O-])CC[N+](=O)[O-])N(CC[N+](=O)[O-])CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


